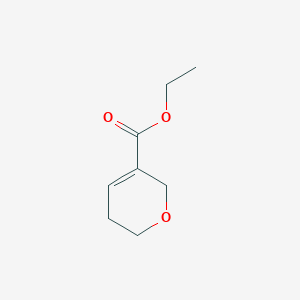

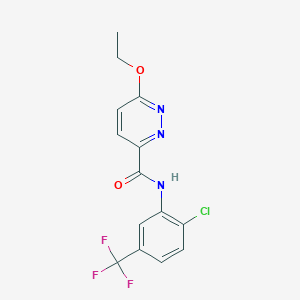

![molecular formula C26H26ClN5O2 B2738636 4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1112292-86-0](/img/structure/B2738636.png)

4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that appears to have potential biological activity . It has been mentioned in the context of being a major metabolite of hydroxyzine, exhibiting high specific affinity for histamine H1 receptor . It’s used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step protocols, including the use of palladium-catalyzed coupling of substituted phenyl or pyridyl bromides . The product’s structure is typically assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray diffraction . This technique can reveal details such as the presence of H-bonding between the carbonyl oxygen of the drug and specific amino acids in the active site of an enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as HRMS, IR, 1H and 13C NMR . These techniques can provide information on the compound’s molecular weight, functional groups, and atomic connectivity .Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

A Novel and Efficient One‐Pot Synthesis of 2‐Aminopyrimidinones :This study presents a method for synthesizing 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles and related compounds through a multi-component reaction. These compounds, related to pyrimidine structures similar to the one in your query, show potential for diverse applications due to their self-assembly and hydrogen bonding capabilities, which could be relevant for designing molecules with specific functionalities or interactions (Bararjanian et al., 2010).

Pharmacological Activities

Conformationally Constrained Butyrophenones :A series of novel butyrophenones, which are structurally related to the query compound by featuring piperazine and pyrimidine moieties, were prepared and evaluated for their antipsychotic potential. These compounds were tested for affinity towards dopamine and serotonin receptors, indicating a methodology for designing receptor-specific drugs (Raviña et al., 2000).

Anticancer Applications

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents :This study focuses on the synthesis of compounds featuring substituted piperazines, showcasing their cytotoxicity against cancer cell lines. It provides a framework for understanding how structural modifications can influence the anticancer activity of compounds, potentially guiding the development of therapeutics based on the compound you're interested in (El-Masry et al., 2022).

DNA Interaction Studies

Novel Aminated Benzimidazo[1,2-a]quinolines as Potential Fluorescent Probes for DNA Detection :This research outlines the synthesis and characterization of benzimidazoquinolines substituted with piperidine and piperazine nuclei, similar in functionality to the compound of interest. The study demonstrates these molecules' potential as DNA-specific fluorescent probes, highlighting a possible application in biological imaging or molecular diagnostics (Perin et al., 2011).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not clear from the available information, it is known to exhibit high specific affinity for histamine H1 receptor . This suggests it may act as an antagonist at this receptor, potentially blocking the actions of histamine and providing relief from allergies and other conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O2/c27-19-4-3-5-20(16-19)30-12-14-32(15-13-30)26(33)18-8-10-31(11-9-18)25-24-23(28-17-29-25)21-6-1-2-7-22(21)34-24/h1-7,16-18H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOMJHJKMFLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4OC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

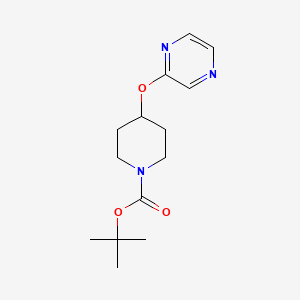

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2738554.png)

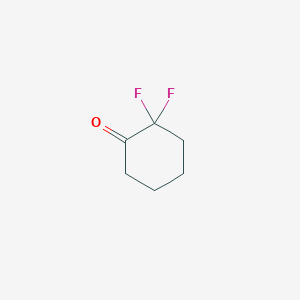

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738563.png)

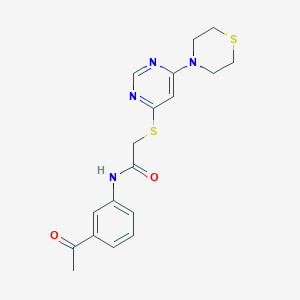

![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2738568.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid](/img/structure/B2738570.png)

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)

![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)

![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)